![molecular formula C15H22N2O2 B267648 N-(sec-butyl)-3-(butyrylamino)benzamide](/img/structure/B267648.png)
N-(sec-butyl)-3-(butyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-3-(butyrylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as BZB, has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-3-(butyrylamino)benzamide involves the inhibition of various enzymes and receptors, including histone deacetylases, carbonic anhydrases, and cannabinoid receptors. These inhibitory effects result in the modulation of various cellular processes, including gene expression, metabolism, and signal transduction. N-(sec-butyl)-3-(butyrylamino)benzamide has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects
N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, metabolism, and signal transduction. N-(sec-butyl)-3-(butyrylamino)benzamide has also been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and analgesic effects. In addition, N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-3-(butyrylamino)benzamide has several advantages for laboratory experiments, including its high yield and purity, its ability to inhibit various enzymes and receptors, and its potential applications in various fields. However, N-(sec-butyl)-3-(butyrylamino)benzamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
Future research on N-(sec-butyl)-3-(butyrylamino)benzamide could focus on its potential applications in other fields, such as cardiovascular disease and inflammation. In addition, further studies could investigate the optimal dosage and administration of N-(sec-butyl)-3-(butyrylamino)benzamide for its potential therapeutic effects. Finally, future research could explore the potential use of N-(sec-butyl)-3-(butyrylamino)benzamide as a drug delivery system for other compounds.
Synthesemethoden
N-(sec-butyl)-3-(butyrylamino)benzamide can be synthesized using various methods, including the reaction of 3-aminobenzoic acid with sec-butyl bromide, followed by the reaction with butyryl chloride. Another method involves the reaction of 3-nitrobenzoic acid with sec-butylamine, followed by the reduction of the nitro group to an amine group and the reaction with butyryl chloride. These methods have been optimized to produce N-(sec-butyl)-3-(butyrylamino)benzamide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-(butyrylamino)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and pain management. In cancer research, N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, N-(sec-butyl)-3-(butyrylamino)benzamide has been shown to have analgesic effects by modulating the activity of pain receptors.
Eigenschaften
Produktname |
N-(sec-butyl)-3-(butyrylamino)benzamide |
---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
3-(butanoylamino)-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C15H22N2O2/c1-4-7-14(18)17-13-9-6-8-12(10-13)15(19)16-11(3)5-2/h6,8-11H,4-5,7H2,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
FGYJFPTXAQHSQI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)CC |
Kanonische SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.